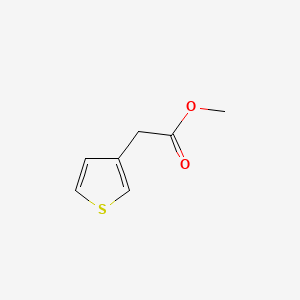

METHYL THIOPHENE-3-ACETATE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-thiophen-3-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S/c1-9-7(8)4-6-2-3-10-5-6/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZGRWVULDSXQSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

130269-18-0 | |

| Record name | 3-Thiopheneacetic acid, methyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130269-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60207119 | |

| Record name | Methyl 3-thienylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60207119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58414-52-1 | |

| Record name | 3-Thiopheneacetic acid, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58414-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-thienylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058414521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-thienylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60207119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-thienylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.656 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl Thiophene-3-Acetate: Synthesis, Properties, and Applications in Modern Drug Discovery

This guide provides a comprehensive technical overview of Methyl thiophene-3-acetate (CAS No. 58414-52-1), a key heterocyclic building block in organic synthesis and pharmaceutical development. We will delve into its fundamental chemical and physical properties, explore validated synthesis protocols, discuss its strategic applications in drug discovery, and outline robust analytical methodologies for its characterization and quality control. This document is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries.

Core Compound Identification and Properties

This compound is a sulfur-containing heterocyclic compound that serves as a valuable intermediate. The thiophene ring is a well-recognized "privileged scaffold" in medicinal chemistry, known for its bioisosteric relationship with the benzene ring, which can enhance interaction with various biological targets.[1]

Chemical Identity

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.

-

IUPAC Name: methyl 2-(thiophen-3-yl)acetate[]

-

Synonyms: Methyl 3-thienylacetate, Thiophene-3-acetic acid methyl ester[3][4][9]

Physicochemical Properties

A thorough understanding of the physicochemical properties is critical for its application in synthesis and formulation.

| Property | Value | Source |

| Molecular Weight | 156.20 g/mol | [3][4][] |

| Appearance | Liquid | [6] |

| Boiling Point | 125-129°C at 25 mmHg | [9] |

| Refractive Index | 1.5215 | [9] |

| Topological Polar Surface Area | 54.5 Ų | [2] |

| Canonical SMILES | COC(=O)CC1=CSC=C1 | [2][] |

| InChI Key | RZGRWVULDSXQSM-UHFFFAOYSA-N | [2][6] |

Synthesis of this compound

The synthesis of thiophene derivatives is a cornerstone of heterocyclic chemistry. While various methods exist for creating the thiophene ring itself, such as the Paal-Knorr or Gewald synthesis, the preparation of this compound typically involves the esterification of the corresponding carboxylic acid.[10]

Esterification of 3-Thiopheneacetic Acid

A direct and high-yielding method for preparing this compound is the esterification of 3-Thiopheneacetic acid. The use of (Trimethylsilyl)diazomethane (TMS-diazomethane) offers a mild and efficient route, avoiding harsh acidic conditions that could be detrimental to sensitive substrates.

-

Preparation: Dissolve 3-Thiopheneacetic acid (1 equivalent) in a suitable solvent mixture, such as Methanol (MeOH).

-

Reaction Initiation: Cool the solution to 0°C in an ice bath.

-

Reagent Addition: Add TMS-diazomethane (typically a 2.0 M solution in hexanes) dropwise to the cooled solution. The reaction progress can be monitored by the cessation of gas evolution.

-

Stirring: Allow the reaction to stir for approximately 3 hours at 0°C to room temperature.

-

Quenching: Carefully quench any excess TMS-diazomethane by adding a few drops of acetic acid.

-

Work-up: Remove the solvents under reduced pressure (rotary evaporation).

-

Purification: Purify the resulting crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 3-15%) to yield pure this compound.

-

Mild Conditions: TMS-diazomethane is preferred over traditional methods like Fischer esterification (acid and alcohol) because it operates under neutral conditions, preserving the integrity of the thiophene ring which can be sensitive to strong acids.

-

High Yield: This method is known for producing high yields of the desired ester with minimal side products.

-

Safety: While effective, it is crucial to handle TMS-diazomethane with care in a well-ventilated fume hood as it is a potentially explosive and toxic reagent.

Caption: Synthetic utility of this compound in drug discovery.

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and stability of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal techniques employed for this purpose. [11]

High-Performance Liquid Chromatography (HPLC)

HPLC is ideal for assessing the purity of the compound and quantifying it in reaction mixtures or final products.

[11]

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of Acetonitrile and water (often with a small amount of acid like 0.1% phosphoric acid to improve peak shape).

-

Example Gradient: Start at 40% Acetonitrile, ramp to 70% over 8 minutes, hold, and then return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV detector set at a wavelength where the thiophene chromophore absorbs, typically around 230-260 nm.

-

Injection Volume: 10 µL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for confirming the molecular weight and fragmentation pattern, which provides definitive structural identification.

[11]

-

Column: A capillary column with a non-polar or mid-polarity stationary phase (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

-

Injector Temperature: 250°C.

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 350.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

-

Hazard Statements: Based on supplier data, related compounds can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation. [6]* Precautionary Measures:

-

Use in a well-ventilated area or fume hood. [12] * Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. [12][13] * Ground and bond containers when transferring material to prevent static discharge. [12] * Keep away from heat, sparks, and open flames. [13]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. [6][12]Ambient temperatures are generally suitable for storage. [2]

-

Conclusion

This compound is a fundamentally important building block for chemical synthesis, particularly within the realm of drug discovery and development. Its well-defined physicochemical properties, accessible synthesis routes, and versatile reactivity make it an invaluable tool for medicinal chemists. The analytical and safety protocols outlined in this guide provide a robust framework for its effective and safe utilization in a research and development setting.

References

-

Sunway Pharm Ltd. (n.d.). This compound - CAS:58414-52-1. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound | CAS#:58414-52-1. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Methylthiophene, 99+%. Retrieved from [Link]

-

Agilent Technologies. (2019). Safety Data Sheet. Retrieved from [Link]

-

CPAChem. (n.d.). Safety data sheet. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzo[B]thiophene-3-acetic acid, methyl ester. Retrieved from [Link]

-

ChemWhat. (n.d.). This compound CAS#: 58414-52-1. Retrieved from [Link]

-

Der Pharma Chemica. (2016). Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-methylthiophene. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methylthiophene. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Methylthiophene. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 3-methyl thiophene, 616-44-4. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Therapeutic importance of synthetic thiophene. Retrieved from [Link]

-

PubMed. (n.d.). Therapeutic Potential of Thiophene Compounds: A Mini-Review. Retrieved from [Link]

-

Centers for Disease Control and Prevention (NIOSH). (n.d.). methyl acetate 1458. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind 3-Methylthiophene: Applications in Polymerization and Chemical Synthesis. Retrieved from [Link]

-

Autech Industry Co.,Limited. (n.d.). 3-Methylthiophene: Your Guide to Organic Synthesis Applications. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

-

Chromatography Forum. (2009). methyl(methylthio)acetate need help quickly. Retrieved from [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. This compound - CAS:58414-52-1 - Sunway Pharm Ltd [3wpharm.com]

- 4. This compound | VSNCHEM [vsnchem.com]

- 5. This compound | CAS#:58414-52-1 | Chemsrc [chemsrc.com]

- 6. This compound | 58414-52-1 [sigmaaldrich.com]

- 7. This compound | 58414-52-1 [chemicalbook.com]

- 9. chemwhat.com [chemwhat.com]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Physicochemical Properties of Methyl Thiophene-3-acetate

Abstract: Methyl thiophene-3-acetate (CAS No. 58414-52-1) is a pivotal heterocyclic building block in the synthesis of pharmaceuticals and advanced materials. A profound understanding of its physicochemical properties is not merely academic; it is a prerequisite for optimizing reaction kinetics, designing efficient purification protocols, developing stable formulations, and ensuring safe laboratory handling. This guide provides a consolidated, in-depth analysis of the core physicochemical and spectroscopic properties of this compound, synthesized from authoritative data. It is designed to serve as a primary reference for researchers, chemists, and drug development professionals, offering not just data, but also the underlying scientific rationale and validated experimental protocols for its characterization.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. This compound is systematically known as methyl 2-(thiophen-3-yl)acetate.[] Its identity is defined by its molecular formula, weight, and unique CAS registry number.

-

Chemical Name: this compound[2]

-

Synonyms: Methyl 3-thienylacetate, Thiophene-3-acetic acid methyl ester[3][4]

-

InChI Key: RZGRWVULDSXQSM-UHFFFAOYSA-N[5]

The molecule's structure, featuring a thiophene ring connected via a methylene bridge to a methyl ester group, dictates its reactivity and physical properties.

Caption: 2D molecular structure of this compound.

Core Physicochemical Properties

The bulk physical properties of a compound are critical for its application in process chemistry and formulation science. These properties are summarized below for ease of reference.

| Property | Value | Source(s) |

| Physical State | Liquid at room temperature | |

| Appearance | Colorless to pale yellow liquid | [6] |

| Density | 1.185 g/cm³ | [][7] |

| Boiling Point | 118 °C @ 15 torr (20 hPa) | [] |

| 125 °C (at unspecified pressure) | [4][7] | |

| Refractive Index (n20/D) | 1.5215 | [4][7] |

| Topological Polar Surface Area | 54.5 Ų | [][5] |

Thermal Properties

The boiling point of 118 °C at a reduced pressure of 15 torr indicates that this compound is a relatively high-boiling liquid, suitable for reactions at elevated temperatures but requiring vacuum distillation for purification to prevent thermal decomposition.[] Data on its melting point is not consistently reported in the literature, which is common for compounds that remain liquid well below 0 °C.

Density and Refractive Index

With a density of 1.185 g/cm³, it is denser than water.[][7] The refractive index of 1.5215 is a useful parameter for rapid, non-destructive purity assessment during synthesis and processing.[4][7]

Solubility Profile

Quantitative solubility data for this compound is not widely published. However, its molecular structure provides strong indicators of its expected solubility. The principle of "like dissolves like" is instructive here. The thiophene ring and ester functional group impart a degree of polarity, while the overall carbon-sulfur backbone is nonpolar.

-

Organic Solvents: It is expected to be readily soluble in a wide range of common organic solvents, including alcohols (methanol, ethanol), chlorinated solvents (dichloromethane, chloroform), ethers (diethyl ether, THF), and aromatic hydrocarbons (toluene).[8]

-

Aqueous Solubility: Due to the hydrophobic nature of the thiophene ring and the hydrocarbon portions of the molecule, its solubility in water is predicted to be low.[8]

For any process development, it is imperative to determine the solubility experimentally in the specific solvent system of interest. A validated protocol for this determination is provided in Section 4.1.

Spectroscopic Characterization

Spectroscopic analysis is the cornerstone of structural elucidation and quality control. The following sections detail the expected spectral signatures for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is one of the most powerful tools for confirming the structure. For this compound in a solvent like CDCl₃, the following signals are predicted:

-

~ 3.7 ppm (Singlet, 3H): This signal corresponds to the three equivalent protons of the methyl ester (-OCH₃) group. Its downfield shift is due to the deshielding effect of the adjacent oxygen atom.[9]

-

~ 3.8 ppm (Singlet, 2H): This signal arises from the two methylene (-CH₂-) protons. These protons are adjacent to both the aromatic thiophene ring and the carbonyl group, leading to a significant downfield shift.

-

~ 7.0-7.4 ppm (Multiplets, 3H): These signals correspond to the three protons on the thiophene ring. Due to the substitution at the 3-position, these protons are chemically non-equivalent and will exhibit coupling with each other, resulting in a complex multiplet pattern. The exact shifts and coupling constants are diagnostic of the 3-substituted thiophene pattern.[10]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework. Seven distinct carbon signals are expected:

-

~ 171 ppm: The carbonyl carbon (C=O) of the ester group, typically found in this downfield region.

-

~ 120-140 ppm: Four signals corresponding to the four sp²-hybridized carbons of the thiophene ring. The carbon atom directly attached to the methylene group will have a distinct shift from the others.

-

~ 52 ppm: The methyl ester carbon (-OCH₃).

-

~ 35 ppm: The methylene carbon (-CH₂-).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The spectrum of this compound will be dominated by the following characteristic absorption bands:

-

~ 1735-1750 cm⁻¹ (Strong): A strong, sharp absorption corresponding to the C=O (carbonyl) stretching vibration of the saturated ester.

-

~ 3100 cm⁻¹ (Weak): C-H stretching vibrations for the aromatic protons on the thiophene ring.

-

~ 2850-2960 cm⁻¹ (Medium): C-H stretching vibrations for the methyl and methylene groups.

-

~ 1150-1250 cm⁻¹ (Strong): C-O stretching vibration of the ester group.

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the molecule will fragment in a predictable manner.

-

Molecular Ion (M⁺): The most critical piece of information is the molecular ion peak. The monoisotopic mass of C₇H₈O₂S is 156.02 g/mol .[][5] Therefore, a prominent peak at m/z = 156 is expected, confirming the molecular weight.

-

Fragmentation: Common fragmentation patterns would include the loss of the methoxy group (-OCH₃, m/z = 31) to give a fragment at m/z = 125, and cleavage of the C-C bond adjacent to the ring.

Key Experimental Protocols

The following protocols are provided as self-validating systems for the characterization of this compound.

Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol describes the gold-standard shake-flask method for determining thermodynamic solubility, a critical parameter for drug development and environmental assessment.[11]

Objective: To determine the saturation solubility of this compound in water at a defined temperature (e.g., 25 °C).

Methodology Rationale: The shake-flask method is chosen because it allows the system to reach thermodynamic equilibrium between the undissolved solute and the saturated solution, providing a true measure of solubility. The use of HPLC with UV detection provides a sensitive and specific method for quantification.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of purified water in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). "Excess" ensures that a solid or liquid phase of the solute remains after equilibrium is reached.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C ± 0.5 °C) using an orbital shaker or rotator for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Cease agitation and allow the mixture to stand at the same constant temperature for at least 24 hours to allow for complete phase separation of the undissolved compound.

-

Sampling: Carefully withdraw a sample from the clear, aqueous supernatant. It is critical to avoid disturbing the undissolved layer.

-

Filtration/Centrifugation: Immediately filter the sample through a syringe filter (e.g., 0.22 µm PVDF) that is compatible with the sample and does not adsorb the analyte. Alternatively, centrifuge the sample at high speed and draw from the supernatant. This step removes any microscopic undissolved particles.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile).

-

Generate a calibration curve by analyzing these standards using a validated HPLC-UV method.

-

Analyze the filtered aqueous sample under the same HPLC conditions.

-

-

Calculation: Determine the concentration of the analyte in the aqueous sample using the calibration curve. This concentration represents the aqueous solubility, typically expressed in mg/mL or µg/mL.

Caption: Workflow for solubility determination via the shake-flask method.

Protocol: NMR Spectroscopic Analysis

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology Rationale: Deuterated solvents are used to avoid large solvent signals that would obscure the analyte's signals.[12] Tetramethylsilane (TMS) is the standard internal reference because its protons are highly shielded, appearing upfield (0 ppm) of most organic signals, and it is chemically inert.[9]

Step-by-Step Protocol:

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as Chloroform-d (CDCl₃) or Acetone-d₆. CDCl₃ is a common first choice.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. Many deuterated solvents are available with TMS already added.

-

Mixing: Cap the NMR tube and invert it several times to ensure the solution is homogeneous.

-

Instrument Setup: Place the NMR tube in the spectrometer. Shim the magnetic field to achieve homogeneity and lock onto the deuterium signal of the solvent.

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using standard parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 16-32 scans).

-

Acquire the proton-decoupled ¹³C NMR spectrum. This experiment requires more scans and a longer acquisition time than the proton spectrum.

-

-

Data Processing: Fourier transform the raw data, phase the spectrum, and integrate the signals in the ¹H spectrum. Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

Safety and Handling

Proper handling is essential for laboratory safety. Based on available Safety Data Sheet (SDS) information, this compound should be handled with care.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Signal Word: Warning.

-

Precautions: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a dry, well-ventilated place at ambient temperature.[2][5]

Overview of Synthesis

For researchers who may need to prepare this compound, a common method is the esterification of the corresponding carboxylic acid. For example, 3-thiopheneacetic acid can be treated with a methylating agent in a suitable solvent to yield the desired methyl ester. One documented method involves the reaction of 2-(thiophen-3-yl)acetic acid with (trimethylsilyl)diazomethane in methanol at 0 °C.[13] This approach is efficient but requires careful handling of the diazomethane reagent.

Conclusion

This technical guide has consolidated the essential physicochemical and spectroscopic properties of this compound. The provided data on its thermal properties, density, and spectral characteristics serves as a critical resource for its application in synthesis, purification, and formulation. The detailed experimental protocols offer validated, trustworthy methods for in-house characterization. By grounding these properties in established scientific principles, this document equips researchers and scientists with the necessary knowledge for the confident and effective use of this important chemical intermediate.

References

-

ChemWhat. (n.d.). This compound CAS#: 58414-52-1. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound | CAS#:58414-52-1. Retrieved from [Link]

-

The Good Scents Company. (n.d.). methyl 2-(methyl thio) acetate, 16630-66-3. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methylthiophene. Retrieved from [Link]

-

Solubility of Things. (n.d.). 3-methylthiophene. Retrieved from [Link]

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 12.2: NMR Spectra - an introduction and overview. Retrieved from [Link]

Sources

- 2. This compound - CAS:58414-52-1 - Sunway Pharm Ltd [3wpharm.com]

- 3. This compound | VSNCHEM [vsnchem.com]

- 4. chemwhat.com [chemwhat.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 3-Methylthiophene | C5H6S | CID 12024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | CAS#:58414-52-1 | Chemsrc [chemsrc.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 3-Methylthiophene(616-44-4) 1H NMR [m.chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. kgroup.du.edu [kgroup.du.edu]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

A Comprehensive Spectroscopic Guide to Methyl Thiophene-3-acetate

This technical guide provides an in-depth analysis of the spectroscopic data for methyl thiophene-3-acetate (CAS No. 58414-52-1), a key intermediate in pharmaceutical and materials science research.[1][2][3][4] For researchers, scientists, and professionals in drug development, unambiguous structural confirmation and purity assessment are paramount. This document offers a detailed exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data that define this compound. The causality behind experimental choices and the integration of multi-technique data for self-validating analysis are emphasized throughout.

Molecular Structure and Spectroscopic Correlation

This compound possesses a unique electronic and structural profile owing to its thiophene ring and ester functionality.[1] Understanding the precise location of each atom is the foundational step for interpreting its spectral data. The structure with IUPAC numbering is presented below to serve as a reference for all subsequent spectral assignments.

Caption: Molecular structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) is a powerful technique for elucidating the number of distinct proton environments and their connectivity within a molecule. The aromatic region of the spectrum is particularly informative for substituted thiophenes, revealing the substitution pattern through characteristic chemical shifts and coupling constants.

The expected ¹H NMR signals for this compound are dictated by the electron-withdrawing nature of the acetate group and the electronic properties of the thiophene ring. The protons on the thiophene ring (H1, H2, and H4) form a complex splitting pattern, while the methylene (H5) and methyl (H6) protons of the acetate group appear as singlets.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| H1 (on C1) | ~7.25 | dd | J(H1,H2) ≈ 5.0, J(H1,H4) ≈ 1.3 | 1H |

| H2 (on C2) | ~7.00 | dd | J(H2,H1) ≈ 5.0, J(H2,H4) ≈ 2.9 | 1H |

| H4 (on C4) | ~7.10 | dd | J(H4,H2) ≈ 2.9, J(H4,H1) ≈ 1.3 | 1H |

| H5 (on C5) | ~3.80 | s | - | 2H |

| H6 (on C6) | ~3.70 | s | - | 3H |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the spectrometer's field strength. The values presented are typical estimations based on data for similar thiophene derivatives.[5][6]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.[7]

-

Data Acquisition: Acquire the spectrum at room temperature. Key parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are averaged to achieve an adequate signal-to-noise ratio.

-

Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information on the different carbon environments within the molecule. The chemical shifts are sensitive to the hybridization and electronic environment of the carbon atoms.

The carbonyl carbon of the ester group is expected to have the largest chemical shift (downfield), while the methyl carbon of the ester will be the most upfield. The sp² hybridized carbons of the thiophene ring will appear in the aromatic region of the spectrum. The application of DEPT (Distortionless Enhancement by Polarization Transfer) sequences can be used to distinguish between CH, CH₂, and CH₃ groups, further confirming assignments.[8]

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Carbon Label | Chemical Shift (δ, ppm) | DEPT-135 Signal |

| C=O (Carbonyl) | ~171 | None |

| C1 | ~128 | Positive |

| C2 | ~126 | Positive |

| C3 | ~135 | None |

| C4 | ~123 | Positive |

| C5 (CH₂) | ~35 | Negative |

| C6 (OCH₃) | ~52 | Positive |

Note: These are predicted values based on standard chemical shift ranges for the functional groups present.[8][9][10]

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: A 75 MHz or higher field NMR spectrometer is typically used.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C and its longer relaxation times, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required compared to ¹H NMR.

-

Data Processing: Similar to ¹H NMR, the data is processed with a Fourier transform, phasing, and baseline correction. The CDCl₃ solvent signal (a triplet centered at ~77.16 ppm) is commonly used for referencing.

Infrared (IR) Spectroscopy

Infrared spectroscopy is an essential technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

For this compound, the most prominent absorption band will be the C=O stretch of the ester group, which is typically strong and sharp. The C-O single bond stretches of the ester will also be present. The C-H stretching vibrations of the aromatic thiophene ring and the aliphatic methylene and methyl groups will appear at their characteristic frequencies. The thiophene ring itself will exhibit several characteristic "ring breathing" and C-H out-of-plane bending vibrations.[11]

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C-H stretch (aliphatic) | 3000-2850 | Medium |

| C=O stretch (ester) | ~1740 | Strong, Sharp |

| C=C stretch (aromatic ring) | 1600-1450 | Medium-Weak |

| C-O stretch (ester) | 1300-1000 | Strong |

| C-H out-of-plane bend | 900-675 | Strong |

Note: These are typical frequency ranges. The exact position can be influenced by the molecular environment.[11]

Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR Spectroscopy

-

Sample Preparation: Place a small drop of neat liquid this compound directly onto the ATR crystal (e.g., diamond or germanium).

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Spectrum: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added and averaged at a resolution of 4 cm⁻¹.

-

Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is a unique fingerprint of the molecule's structure.

The molecular ion peak for this compound (C₇H₈O₂S) is expected at a mass-to-charge ratio (m/z) of 156.[1] A key fragmentation pathway involves the loss of the methoxy group (•OCH₃) to form an acylium ion, or cleavage at the alpha-carbon to the thiophene ring.

Table 4: Predicted Major Fragment Ions in the EI-Mass Spectrum

| m/z | Proposed Fragment |

| 156 | [M]⁺ (Molecular Ion) |

| 125 | [M - •OCH₃]⁺ |

| 97 | [Thienylmethyl]⁺ (Th-CH₂⁺) |

| 59 | [COOCH₃]⁺ |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: The sample is typically introduced via direct infusion or through a gas chromatograph (GC-MS).[12] For GC-MS, a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected.

-

Ionization: The standard electron energy for EI is 70 eV.

-

Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is recorded to generate the mass spectrum.

Fragmentation Pathway

Caption: Primary fragmentation pathways for this compound in EI-MS.

Integrated Spectroscopic Analysis Workflow

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a piece of the structural puzzle, and together they offer a self-validating system for unambiguous compound identification.

Caption: Workflow for integrated spectroscopic analysis.

Conclusion

The spectroscopic profile of this compound is well-defined by the combination of NMR, IR, and MS techniques. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, including the substitution pattern on the thiophene ring. IR spectroscopy provides definitive evidence for the key ester functional group, while mass spectrometry confirms the molecular weight and offers insight into the molecule's stability and fragmentation. By employing this multi-technique approach, researchers can confidently verify the structure and purity of this compound, ensuring the integrity and reproducibility of their scientific endeavors.

References

-

The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Al-Yasari, R. K. (2016). Analysis of molecular structures and spectroscopic properties of thiophene molecules. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2931-2936. Retrieved from [Link]

-

Sone, T., & Abe, Y. (1962). The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of the University of Osaka Prefecture. Series A, Engineering and natural sciences, 11(1), 55-65. Retrieved from [Link]

-

National Metrology Institute of Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Clark Physical Sciences Library. Retrieved from [Link]

-

Margl, L., Teuscher, E., & Sticher, O. (1998). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). Pharmaceutical and Pharmacological Letters, 8(2), 66-69. Retrieved from [Link]

-

University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

-

re3data.org. (2023). Spectral Database for Organic Compounds. Retrieved from [Link]

-

NIST. (n.d.). Thiophene, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methylthiophene. Retrieved from [Link]

-

Reich, H. J. (2021). Organic Chemistry Data: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry. Retrieved from [Link]

-

MDPI. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 23(9), 2185. Retrieved from [Link]

-

Chemsrc. (2025). This compound | CAS#:58414-52-1. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Reich, H. J. (2021). Organic Chemistry Data: 1H NMR Chemical Shifts. ACS Division of Organic Chemistry. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. This compound | 58414-52-1 [chemicalbook.com]

- 3. This compound | VSNCHEM [vsnchem.com]

- 4. chemicalpoint.eu [chemicalpoint.eu]

- 5. 3-Methylthiophene(616-44-4) 1H NMR spectrum [chemicalbook.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. 3-Methylthiophene(616-44-4) 13C NMR spectrum [chemicalbook.com]

- 11. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the 13C NMR of Methyl Thiophene-3-Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Crucial Role of 13C NMR in Heterocyclic Compound Analysis

In the realm of pharmaceutical and materials science, thiophene derivatives are fundamental building blocks for a vast array of functional molecules. Their unique electronic and structural properties make them indispensable scaffolds in drug design and organic electronics. A precise and unambiguous structural elucidation of these compounds is paramount for understanding their function and ensuring their quality. Among the arsenal of analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive tool for providing a detailed carbon framework of a molecule. This guide offers a comprehensive technical overview of the 13C NMR spectroscopy of methyl thiophene-3-acetate, a representative substituted thiophene, blending theoretical principles with practical insights for its analysis.

Understanding the 13C NMR Spectrum: A Predictive Approach

The 13C NMR spectrum of this compound is predicted to exhibit seven distinct signals, corresponding to the seven unique carbon environments in the molecule. The chemical shift of each carbon is influenced by its hybridization state, the electronegativity of neighboring atoms, and resonance effects within the thiophene ring. By analyzing the electronic environment of each carbon, we can predict their approximate chemical shifts, a critical step in spectral assignment.

The thiophene ring itself is an electron-rich aromatic system, which generally shields the ring carbons. However, the introduction of a substituent at the C3 position, in this case, the methyl acetate group, perturbs the electron density distribution around the ring. The electron-withdrawing nature of the carbonyl group and the electronegativity of the ester oxygen will have a significant impact on the chemical shifts of the thiophene carbons, as well as the carbons in the acetate moiety.

To provide a robust prediction, we can draw upon established data from analogous compounds, namely 3-methylthiophene and methyl acetate. For 3-methylthiophene, the reported 13C NMR chemical shifts in CDCl₃ are approximately δ 125.3 (C2), 138.4 (C3), 129.9 (C4), and 121.0 (C5).[1] For methyl acetate, the carbonyl carbon resonates around δ 171, and the methoxy carbon is typically found around δ 51.[2][3]

Based on these foundational values and considering the electronic effects of the entire methyl acetate substituent, a detailed prediction for the 13C NMR chemical shifts of this compound is presented in the table below.

Predicted 13C NMR Chemical Shifts and Assignments

The assignment of each carbon is crucial for the complete structural elucidation of the molecule. The following table provides the predicted chemical shifts for each of the seven unique carbons in this compound, along with a rationale for their expected positions in the spectrum.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | ~171 | The carbonyl carbon of the ester group is expected to be the most downfield signal due to the strong deshielding effect of the double bond to an electronegative oxygen atom.[4] |

| C3 | ~135 | As the substituted carbon on the thiophene ring, its chemical shift will be influenced by the electron-withdrawing nature of the acetate group, causing a downfield shift compared to unsubstituted thiophene. |

| C2 | ~126 | This carbon is adjacent to the substituted carbon and will experience a moderate deshielding effect. |

| C4 | ~129 | The chemical shift of this carbon is expected to be similar to that in 3-methylthiophene. |

| C5 | ~123 | This carbon is furthest from the substituent and will be the most shielded of the thiophene ring carbons. |

| -OCH₃ | ~52 | The methoxy carbon is directly attached to an electronegative oxygen, resulting in a characteristic downfield shift.[5][6][7][8] |

| -CH₂- | ~35 | The methylene carbon, being sp³ hybridized and adjacent to the thiophene ring and the carbonyl group, will appear in the upfield region of the spectrum. |

Experimental Protocol for 13C NMR Data Acquisition

To obtain a high-quality 13C NMR spectrum of this compound, a standardized and carefully executed experimental procedure is essential. The following protocol is a self-validating system designed to ensure accuracy and reproducibility.

1. Sample Preparation:

-

Analyte: Weigh approximately 20-50 mg of high-purity this compound.

-

Solvent: Use approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for NMR of organic molecules and its residual solvent peak at δ 77.16 ppm can be used for spectral calibration.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

-

Procedure: Dissolve the this compound in the deuterated solvent in a clean, dry 5 mm NMR tube. Ensure complete dissolution by gentle vortexing.

2. NMR Spectrometer Setup and Calibration:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

-

Tuning and Shimming: Tune the probe to the 13C frequency and shim the magnetic field to achieve optimal homogeneity, which is critical for sharp, well-resolved peaks.

-

Locking: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent to maintain a stable magnetic field during the experiment.

3. Data Acquisition Parameters:

-

Pulse Sequence: Employ a standard proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon.

-

Spectral Width: Set a spectral width of approximately 240 ppm (from -10 to 230 ppm) to ensure all carbon signals are captured.

-

Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient.

-

Relaxation Delay (d1): Use a relaxation delay of 2-5 seconds to allow for full relaxation of the carbon nuclei between scans, which is important for accurate quantification if needed.

-

Number of Scans: Due to the low natural abundance of the 13C isotope (~1.1%), a larger number of scans (e.g., 1024 or more) is generally required to achieve an adequate signal-to-noise ratio.[1]

4. Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in the absorptive mode and apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm or the central peak of the CDCl₃ triplet to 77.16 ppm.

Logical Workflow for Spectral Analysis

The process of acquiring and interpreting a 13C NMR spectrum follows a logical and systematic workflow, as illustrated in the diagram below. This ensures that each step, from sample preparation to final structural confirmation, is conducted with scientific rigor.

Structural Assignment and Data Interpretation

The following diagram illustrates the structure of this compound with each unique carbon atom numbered. This numbering corresponds to the assignments in the data table and provides a clear visual reference for the interpretation of the 13C NMR spectrum.

Conclusion

13C NMR spectroscopy is an indispensable technique for the structural verification of this compound and related heterocyclic compounds. By understanding the fundamental principles of chemical shifts and leveraging data from analogous structures, a detailed and accurate prediction of the spectrum can be made. The experimental protocol outlined in this guide provides a robust framework for obtaining high-quality data, ensuring the integrity of the structural analysis. This comprehensive approach, combining predictive analysis with rigorous experimental methodology, is essential for researchers and professionals in the fields of drug discovery and materials science who rely on the precise characterization of these important molecular entities.

References

-

American Chemical Society. Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A. [Link]

-

National Center for Biotechnology Information. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. PubMed. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0031523). [Link]

-

ACS Publications. Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A. [Link]

-

Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

ACD/Labs. Methoxy groups just stick out. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0031523). [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0267693). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0031523) [hmdb.ca]

- 3. Methyl acetate(79-20-9) 13C NMR [m.chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. acdlabs.com [acdlabs.com]

METHYL THIOPHENE-3-ACETATE IR spectrum analysis

An In-Depth Technical Guide to the Infrared Spectrum Analysis of Methyl Thiophene-3-Acetate

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of this compound. As a molecule integrating an aromatic heterocycle (thiophene) and an ester functional group, its IR spectrum presents a rich tapestry of vibrational modes. This document, intended for researchers and drug development professionals, deconstructs the spectrum into its constituent parts, offering a rationale for peak assignments grounded in established spectroscopic principles. We will explore the characteristic absorptions of the thiophene ring, the ester carbonyl and C-O linkages, and the aliphatic C-H bonds. Furthermore, this guide presents a validated experimental protocol for acquiring a high-quality spectrum and summarizes the expected vibrational frequencies in a clear, tabular format for easy reference.

The Molecular Structure: A Vibrational Perspective

To interpret the infrared spectrum of this compound, we must first consider its structure as a collection of interconnected oscillators—the chemical bonds. Each functional group possesses unique bonds and symmetries, giving rise to a characteristic set of vibrational frequencies. The key structural components are:

-

The Thiophene Ring: A five-membered aromatic heterocycle. Its vibrations include C-H stretching, C=C ring stretching, C-S stretching, and characteristic C-H out-of-plane bending modes dictated by the substitution pattern.

-

The Ester Group (-COOCH₃): This group is defined by a strong carbonyl (C=O) stretch and two distinct carbon-oxygen (C-O) single bond stretches.

-

The Aliphatic Bridge and Methyl Group (-CH₂- and -CH₃): These saturated hydrocarbon components contribute their own C-H stretching and bending vibrations.

Below is a visualization of the molecule's structure.

Caption: Molecular structure of this compound.

Principles of IR Spectroscopy for Functional Group Analysis

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The frequency of light absorbed is specific to the type of bond and the atoms it connects.

-

Causality in Absorption Intensity: The intensity of an IR absorption band is proportional to the change in the dipole moment during the vibration. Highly polar bonds, like the carbonyl group (C=O), undergo a large change in dipole moment when they stretch, resulting in a very strong absorption band. Symmetrical, nonpolar bonds produce weak or no absorption.

-

The Diagnostic and Fingerprint Regions: The spectrum is typically divided into two main regions. The diagnostic region (approx. 4000-1500 cm⁻¹) is where characteristic stretching vibrations for most functional groups appear. The fingerprint region (approx. 1500-400 cm⁻¹) contains a complex pattern of bending vibrations and skeletal modes that are unique to the molecule as a whole, serving as a molecular "fingerprint".[1]

Detailed Spectral Analysis of this compound

The IR spectrum of this molecule is best analyzed by dissecting it into contributions from its primary functional groups.

The Ester Functional Group: A Trio of Intense Peaks

The ester is often the most readily identifiable feature in the spectrum due to a pattern of three intense bands.[2]

-

C=O Carbonyl Stretch: This is typically the most intense and sharp peak in the spectrum. For a saturated, aliphatic ester like this compound, this absorption is expected in the 1750-1735 cm⁻¹ range.[1][3][4] Its high frequency is due to the strong double bond, and its intensity arises from the large change in dipole moment during the stretching vibration.[5]

-

C-O Stretching Vibrations: Esters possess two distinct C-O single bonds, which give rise to two strong stretching bands in the fingerprint region between 1300-1000 cm⁻¹ .[2][3] One band corresponds to the C-C-O stretch and the other to the O-C-C stretch of the ester linkage. For methyl acetate, a strong band is observed around 1243 cm⁻¹.[6]

The Thiophene Ring: Aromatic Heterocycle Signatures

The thiophene ring provides several characteristic, albeit less intense, peaks.

-

Aromatic C-H Stretch: The stretching of C-H bonds on the aromatic ring occurs at frequencies just above 3000 cm⁻¹. A weak to medium band is expected in the region of 3120-3050 cm⁻¹ .[7]

-

Ring C=C Stretching: Aromatic and heteroaromatic ring stretching vibrations typically appear as a series of bands in the 1600-1400 cm⁻¹ region.[8][9] For substituted thiophenes, bands can be expected around 1530 cm⁻¹ and 1410 cm⁻¹.[10]

-

C-H Bending Vibrations: In-plane C-H bending vibrations for thiophenes are found between 1283-909 cm⁻¹.[10] More diagnostically useful are the C-H out-of-plane (OOP) bending vibrations in the 900-700 cm⁻¹ range, as their positions are sensitive to the substitution pattern on the ring.[7][8]

-

C-S Stretch: The carbon-sulfur stretching vibration of the thiophene ring is typically weak and appears in the low-frequency region, often between 850-600 cm⁻¹ .[8][10]

Aliphatic C-H Vibrations

The methylene (-CH₂-) bridge and the methyl (-CH₃) group of the ester contribute absorptions typical of sp³-hybridized carbon-hydrogen bonds.

-

C-H Stretching: These absorptions occur just below 3000 cm⁻¹, in the 2975-2850 cm⁻¹ range.[1] They are usually of medium intensity.

-

C-H Bending: The scissoring and rocking vibrations of the CH₂ and CH₃ groups appear in the fingerprint region, typically around 1470-1350 cm⁻¹ .[4]

Predicted Spectrum Summary and Interpretation Workflow

The combination of these individual vibrational modes creates the complete IR spectrum. The table below summarizes the key diagnostic peaks expected for this compound.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3120-3050 | C-H Stretch (sp²) | Thiophene Ring | Weak to Medium |

| 2975-2850 | C-H Stretch (sp³) | -CH₂- and -CH₃ | Medium |

| 1750-1735 | C=O Stretch | Ester | Strong, Sharp |

| ~1530, ~1410 | C=C Ring Stretch | Thiophene Ring | Medium to Weak |

| 1470-1350 | C-H Bend | -CH₂- and -CH₃ | Medium |

| 1300-1000 | C-O Stretches (two bands) | Ester | Strong |

| 900-700 | C-H Out-of-Plane Bend | Thiophene Ring | Medium to Strong |

| 850-600 | C-S Stretch | Thiophene Ring | Weak to Medium |

The logical workflow for analyzing an unknown spectrum to confirm the identity of this compound is illustrated below.

Caption: Workflow for the IR spectroscopic identification of a compound.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

This protocol describes the standard procedure for obtaining an IR spectrum of a liquid sample, such as this compound, using an attenuated total reflectance (ATR) or transmission (neat film) FTIR spectrometer.

Objective: To obtain a clean, high-resolution infrared spectrum of this compound for structural verification.

Methodology (Neat Liquid Film):

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Verify that the sample compartment is clean and dry.

-

-

Background Spectrum Acquisition (Self-Validating Step):

-

Place two clean, dry salt plates (e.g., NaCl or KBr) in the sample holder.

-

Close the sample compartment lid.

-

Acquire a background spectrum. This is a critical step to subtract the spectral contributions of atmospheric CO₂ and water vapor, ensuring that the final spectrum is solely that of the sample.

-

-

Sample Preparation:

-

Place one drop of this compound onto the surface of one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid introducing air bubbles.

-

-

Sample Spectrum Acquisition:

-

Place the "sandwich" of salt plates with the sample film into the spectrometer's sample holder.

-

Close the sample compartment lid.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample scan against the stored background scan to produce the final absorbance or transmittance spectrum.

-

-

Data Processing and Analysis:

-

Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

-

Compare the obtained spectrum with the predicted frequencies outlined in Table 1 to confirm the compound's identity.

-

-

Cleaning:

-

Carefully separate the salt plates.

-

Clean the plates thoroughly with a suitable dry solvent (e.g., anhydrous dichloromethane or acetone), ensuring all sample residue is removed.

-

Store the salt plates in a desiccator to prevent fogging from atmospheric moisture.

-

Conclusion

The infrared spectrum of this compound is a powerful tool for its identification and quality control. The definitive presence of a strong carbonyl absorption around 1740 cm⁻¹, coupled with two intense C-O stretches in the 1300-1000 cm⁻¹ region, provides unambiguous evidence of the ester functionality. These key signals, supported by the weaker but characteristic absorptions from the thiophene ring and aliphatic C-H bonds, create a unique spectral fingerprint. By following a systematic interpretation workflow and a validated experimental protocol, researchers can confidently use FTIR spectroscopy for the structural elucidation of this and related molecules.

References

-

Organic Chemistry | OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. [Link]

-

ResearchGate. (2023). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. [Link]

-

J-STAGE. (1958). The Infrared Absorption Spectra of Thiophene Derivatives. [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

-

Canadian Science Publishing. (1955). THE INFRARED ABSORPTION SPECTRA OF DEUTERATED ESTERS: I. METHYL ACETATE. [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2017). Research Article. [Link]

-

Chegg.com. (2021). Solved Below is an infrared spectrum of methyl acetate. [Link]

-

VPL. (n.d.). Thiophene (C₄H₄S). [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl ethanoate. [Link]

Sources

- 1. infrared spectrum of methyl ethanoate C3H6O2 CH3COOCH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 8. researchgate.net [researchgate.net]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. iosrjournals.org [iosrjournals.org]

An In-depth Technical Guide to the Mass Spectrometry of Methyl Thiophene-3-Acetate

This guide provides a comprehensive examination of the mass spectrometric behavior of methyl thiophene-3-acetate (C₇H₈O₂S), a compound of interest in synthetic chemistry and drug development. As researchers and professionals in these fields, understanding the structural nuances of such molecules is paramount. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as a definitive analytical tool for this purpose. This document will delve into the theoretical underpinnings of its ionization and fragmentation, provide a field-proven experimental protocol, and offer insights into interpreting the resulting data with confidence.

Foundational Principles: Electron Ionization and Molecular Structure

This compound possesses a molecular weight of 156.2 g/mol .[1][2] Its structure consists of a thiophene ring substituted at the 3-position with a methyl acetate group. This combination of an aromatic heterocyclic system and an ester functional group dictates its behavior under mass spectrometric analysis.

For a molecule of this nature, Electron Ionization (EI) is the most effective and widely used ionization method.[3][4][5] In an EI source, the gaseous analyte is bombarded by a high-energy electron beam, typically at 70 electron volts (eV).[4][5] This energetic collision is not a capture event but rather an interaction that imparts sufficient energy to eject a valence electron from the molecule, creating a positively charged radical cation known as the molecular ion (M•⁺).[5]

The significance of using 70 eV is rooted in decades of practice; it provides enough energy to cause reproducible and extensive fragmentation, generating a unique "fingerprint" for the molecule that is invaluable for structural elucidation and library matching.[5] This "hard" ionization technique is what allows us to deconstruct the molecule and infer its original structure from the resulting pieces.

Deconstructing the Molecule: Predicted Fragmentation Pathways

The stability of the resulting fragments governs the fragmentation pathways of the this compound molecular ion (m/z 156). The primary cleavage points are dictated by the lability of bonds adjacent to the ester group and the stability of the resulting carbocations, particularly those stabilized by the aromatic thiophene ring.

The major predicted fragmentation events are as follows:

-

α-Cleavage: Loss of the Methoxy Radical (•OCH₃): This is a classic fragmentation pathway for methyl esters.[6][7] The C-O bond between the carbonyl carbon and the methoxy oxygen is cleaved, resulting in the loss of a methoxy radical (mass = 31 u). This generates a highly stable acylium ion at m/z 125 . The stability of this ion suggests that it will be a prominent, if not the base, peak in the spectrum.

-

Benzylic-type Cleavage: Formation of the Thienylmethyl Cation: The bond between the thiophene ring and the exocyclic methylene group is analogous to a benzylic position. Cleavage of this C-C bond is highly favorable as it leads to the formation of a resonance-stabilized thienylmethyl cation ([C₄H₃S-CH₂]⁺) at m/z 97 . This is a characteristic fragment for compounds containing a methylene-substituted thiophene ring. The corresponding radical, •COOCH₃, is lost.

-

Loss of the Carbomethoxy Group (•COOCH₃): While less common as a single-step event, the loss of the entire carbomethoxy group (mass = 59 u) can occur, leading to a fragment at m/z 97 . This is the same m/z as the thienylmethyl cation and is mechanistically indistinguishable in the final spectrum, reinforcing the importance of the m/z 97 peak.

-

Thiophene Ring Fragmentation: The thiophene ring itself can undergo fragmentation, though these peaks are typically of lower intensity compared to the primary cleavages. The mass spectrum of the parent compound, thiophene, shows characteristic fragmentation that can contribute to the overall pattern.[8]

The following DOT script visualizes the primary fragmentation pathways originating from the molecular ion.

Summary of Key Diagnostic Ions

The table below summarizes the expected key ions in the EI mass spectrum of this compound. The presence and relative abundance of these ions provide a robust method for structural confirmation.

| m/z Ratio | Proposed Ion Structure | Fragmentation Pathway Description |

| 156 | [C₇H₈O₂S]•⁺ | Molecular Ion (M•⁺) |

| 125 | [C₆H₅OS]⁺ | Loss of a methoxy radical (•OCH₃) from the molecular ion. |

| 97 | [C₅H₅S]⁺ | Cleavage of the C-C bond alpha to the thiophene ring. |

| 59 | [COOCH₃]⁺ | Carbomethoxy cation, less common but possible. |

Experimental Protocol: A Self-Validating GC-MS Workflow

The following protocol outlines a standard, validated method for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). The combination of a chromatographic separation (providing a retention time) and a mass spectrum (providing a fragmentation pattern) creates a self-validating system with a very high degree of analytical certainty.[9][10]

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the sample in 1 mL of a high-purity volatile solvent such as ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.

-

Perform a serial dilution to a final concentration of approximately 10 µg/mL for injection.

-

-

Instrumentation:

-

A standard single quadrupole GC-MS system is suitable for this analysis.

-

-

Gas Chromatography (GC) Conditions:

-

Injector: Split/Splitless inlet, operated in split mode (e.g., 50:1 ratio) to prevent column overloading.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness, mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., SLB®-5ms, HP-5MS), is recommended.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: Increase temperature at 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 250. This range comfortably covers the molecular ion and all expected fragments.

-

Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C to prevent sample condensation.

-

Solvent Delay: A 3-4 minute solvent delay is crucial to protect the filament from the solvent front.

-

The entire analytical workflow is depicted in the diagram below.

Trustworthiness Through Data Interpretation

The trustworthiness of the identification comes from the confluence of multiple data points.

-

Retention Time (RT): The GC provides a specific RT for the compound under the defined conditions. While not unique, it is a highly reproducible characteristic.

-

Molecular Ion Confirmation: The first step in spectrum analysis is to locate the molecular ion peak at m/z 156. Its presence confirms the molecular weight. It is also critical to examine the isotope pattern. Due to the natural abundance of ³⁴S (~4.2%), a small M+2 peak at m/z 158 should be visible, providing elemental composition clues.

-

Fragmentation Pattern Analysis: The core of the confirmation lies in matching the observed high-intensity fragment ions to the predicted pathways. The strong presence of peaks at m/z 125 and m/z 97 provides irrefutable evidence for the this compound structure.

-

Library Matching: The final validation step involves comparing the acquired spectrum against a commercial, authoritative database like the NIST/EPA/NIH Mass Spectral Library. A high match score (>800-900) provides an exceptional level of confidence in the compound's identity.

By following this comprehensive approach—grounded in the principles of ionization, predictive fragmentation, and a robust experimental workflow—researchers can achieve unambiguous structural characterization of this compound, ensuring the integrity and progression of their scientific endeavors.

References

-

Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry. PubMed, National Center for Biotechnology Information. [Link]

-

Qualitative Analysis of Methyl Ester by Using Gas Chromatography Tandem Mass Spectrometry Detector Through Its Fragmentation and. AIP Publishing. [Link]

-

A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. PubMed, National Center for Biotechnology Information. [Link]

-

Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. LCGC International. [Link]

-

ELECTRON IMPACT MASS SPECTRA OF SOME 7.. 3'-. AND 4'-SUBSTITUTED THIOPHENE- 2- AND 3-CARBOXANILIDES. ElectronicsAndBooks. [Link]

-

Mass spectrum of the ions formed from thiophene using the ~30–40 eV EI... ResearchGate. [Link]

-

methyl 2-(methyl thio) acetate, 16630-66-3. The Good Scents Company. [Link]

-

Methyl (methylthio)acetate | C4H8O2S | CID 85522. PubChem, National Center for Biotechnology Information. [Link]

-

Ethyl 3-methyl-a-oxobenzo[b]thiophene-2-acetate | C13H12O3S. PubChem, National Center for Biotechnology Information. [Link]

-

Thiophene, 3-methyl-. NIST WebBook. [Link]

-

3-Methylthiophene | C5H6S | CID 12024. PubChem, National Center for Biotechnology Information. [Link]

-

Methyl thiolacetate. NIST WebBook. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. [Link]

-

Mass Spectrometry. Michigan State University Chemistry Department. [Link]

-

Thiophene, 3-methyl- (Gas Chromatography). NIST WebBook. [Link]

-

Thiophene, 3-methyl- (Thermochemistry). NIST WebBook. [Link]

-

This compound | CAS#:58414-52-1. Chemsrc. [Link]

-

mass spectrum of methyl ethanoate C3H6O2 CH3COOCH3. Doc Brown's Advanced Organic Chemistry. [Link]

-

Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. [Link]

-

mass spectra - fragmentation patterns. Chemguide. [Link]

-

3-(Methylthio)thiophene | C5H6S2 | CID 519806. PubChem, National Center for Biotechnology Information. [Link]

-

Mass Spectrometry Ionization Methods. Emory University Department of Chemistry. [Link]

-

3.1: Electron Ionization. Chemistry LibreTexts. [Link]

-

This compound CAS#: 58414-52-1. ChemWhat. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. chemwhat.com [chemwhat.com]

- 3. rroij.com [rroij.com]

- 4. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mass spectrum of methyl ethanoate C3H6O2 CH3COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. researchgate.net [researchgate.net]

- 9. Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl Thiophene-3-acetate: Synthesis, Characterization, and Application

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of Methyl Thiophene-3-acetate. Moving beyond a simple data sheet, this document delves into the practical aspects of its synthesis, the rationale behind its characterization, and its potential as a versatile chemical intermediate. The information herein is synthesized from established chemical principles and data from reputable sources to ensure scientific integrity and practical applicability in a research and development setting.

Part 1: Core Molecular Profile and Physicochemical Properties

This compound, also known as Methyl 2-(thiophen-3-yl)acetate, is a heterocyclic compound featuring a thiophene ring substituted at the 3-position with a methyl acetate group.[1][2] This structure imparts a unique combination of aromaticity and functionality, making it a valuable building block in organic synthesis. The sulfur heteroatom influences the electronic properties of the ring, while the ester moiety serves as a handle for a wide array of chemical transformations.

Chemical Structure